Antiproliferative Activity in MCF7 Breast Cancer Cells: Sub-micromolar Potency vs. Non-Fluorinated Benzamide Scaffolds
In MCF7 human breast adenocarcinoma cells, 2-amino-5-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide demonstrates an IC₅₀ of 0.95 µM . By contrast, the non-fluorinated, non-trifluoroethylated comparator 2-amino-4-methylbenzamide exhibits antitumor activity only at substantially higher concentrations in related breast cancer models, with effective concentrations typically >10 µM . The ~10-fold potency differential is attributed to the combined effects of the 5-fluoro and N-trifluoroethyl groups on cellular permeability and target binding.
| Evidence Dimension | Antiproliferative potency (IC₅₀) in breast cancer cell line |
|---|---|
| Target Compound Data | IC₅₀ = 0.95 µM (MCF7) |
| Comparator Or Baseline | 2-amino-4-methylbenzamide (non-fluorinated, non-trifluoroethylated): IC₅₀ > 10 µM in breast cancer models |
| Quantified Difference | ≥10.5-fold lower IC₅₀ for the target compound |
| Conditions | MCF7 human breast adenocarcinoma cells; in vitro cytotoxicity assay |
Why This Matters
This >10-fold potency advantage in a widely used oncology model directly influences compound prioritization for breast cancer-focused screening cascades and SAR expansion libraries.
